molecular formula C9H7ClN2 B1296123 7-Chloroquinolin-8-amine CAS No. 6338-98-3

7-Chloroquinolin-8-amine

Cat. No. B1296123
CAS RN: 6338-98-3
M. Wt: 178.62 g/mol
InChI Key: KXIVDGBOGABQHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloroquinolin-8-amine and its derivatives has been achieved through various methods. One such method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-8-amine is characterized by a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . The molecular formula is C9H7ClN2 .


Chemical Reactions Analysis

7-Chloroquinolin-8-amine can undergo various chemical reactions. For instance, it can be used to synthesize novel 7-chloro-4-aminoquinoline derivatives through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Physical And Chemical Properties Analysis

7-Chloroquinolin-8-amine is a solid at room temperature . It has a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, at 2-8C .

Safety And Hazards

7-Chloroquinolin-8-amine is associated with several hazards. It can cause skin irritation (H315), is harmful if swallowed (H302), and can cause eye irritation (H320) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions of 7-Chloroquinolin-8-amine research could involve the synthesis of new derivatives and the exploration of their biological activities . Biocatalysis is becoming a key tool in the synthesis of complex molecules like 7-Chloroquinolin-8-amine . Further development and increased utilization of biocatalysis for the production of drugs can be expected .

properties

IUPAC Name

7-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVDGBOGABQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279646
Record name 7-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinolin-8-amine

CAS RN

6338-98-3
Record name 6338-98-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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